2-AMINO-3,3-DICYANO-4-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-4A,5,6,7-TETRAHYDRO-1(4H)-NAPHTHALENYL CYANIDE
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Overview
Description
2-AMINO-3,3-DICYANO-4-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-4A,5,6,7-TETRAHYDRO-1(4H)-NAPHTHALENYL CYANIDE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-3,3-DICYANO-4-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-4A,5,6,7-TETRAHYDRO-1(4H)-NAPHTHALENYL CYANIDE involves multiple steps. One common method includes the reaction of primary amines with 1,1-bis-(methylthio)-2-nitroethene, followed by cyclization with ninhydrin and barbituric acid under mild conditions in ethanol . The reaction conditions are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. The reaction conditions are carefully controlled to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-3,3-DICYANO-4-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-4A,5,6,7-TETRAHYDRO-1(4H)-NAPHTHALENYL CYANIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-AMINO-3,3-DICYANO-4-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-4A,5,6,7-TETRAHYDRO-1(4H)-NAPHTHALENYL CYANIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antileishmanial and antimalarial agent.
Medicine: Explored for its therapeutic potential in treating neglected tropical diseases.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-AMINO-3,3-DICYANO-4-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-4A,5,6,7-TETRAHYDRO-1(4H)-NAPHTHALENYL CYANIDE involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes in the Leishmania parasite, leading to its antileishmanial effects . The compound may also interfere with the metabolic pathways of the Plasmodium parasite, contributing to its antimalarial activity.
Comparison with Similar Compounds
Similar Compounds
Hydrazine-coupled pyrazoles: Known for their antileishmanial and antimalarial activities.
Pyrimidine-containing compounds: Exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.
Uniqueness
2-AMINO-3,3-DICYANO-4-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-4A,5,6,7-TETRAHYDRO-1(4H)-NAPHTHALENYL CYANIDE is unique due to its specific structural features and the combination of pharmacological activities it exhibits. Its ability to target multiple pathways and its potential for therapeutic applications make it a compound of significant interest in medicinal chemistry.
Properties
Molecular Formula |
C19H20N6 |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
2-amino-4-(1,3,5-trimethylpyrazol-4-yl)-4a,5,6,7-tetrahydro-4H-naphthalene-1,3,3-tricarbonitrile |
InChI |
InChI=1S/C19H20N6/c1-11-16(12(2)25(3)24-11)17-14-7-5-4-6-13(14)15(8-20)18(23)19(17,9-21)10-22/h6,14,17H,4-5,7,23H2,1-3H3 |
InChI Key |
PTYGVKYRDGUFHC-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1C)C)C2C3CCCC=C3C(=C(C2(C#N)C#N)N)C#N |
Canonical SMILES |
CC1=C(C(=NN1C)C)C2C3CCCC=C3C(=C(C2(C#N)C#N)N)C#N |
Origin of Product |
United States |
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